3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one

Synthetic Chemistry Michael Addition Electrophilicity

3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one (CAS 143304-03-4, molecular formula C₉H₁₀O₃, molecular weight 166.17 g/mol) is a heterocyclic chalcone analog belonging to the class of α,β-unsaturated ketones. It features a furan ring at the 1-position and an ethoxy group at the 3-position of the propenone bridge, distinguishing it from ester-based furan acrylates and positional isomers such as 3-ethoxy-1-(furan-3-yl)prop-2-en-1-one (CAS 143304-04-5).

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
Cat. No. B13629684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCCOC=CC(=O)C1=CC=CO1
InChIInChI=1S/C9H10O3/c1-2-11-7-5-8(10)9-4-3-6-12-9/h3-7H,2H2,1H3/b7-5+
InChIKeySRPPAHLMHCYPPS-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one: Sourcing Guide for a Furan-Based α,β-Unsaturated Ketone Building Block


3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one (CAS 143304-03-4, molecular formula C₉H₁₀O₃, molecular weight 166.17 g/mol) is a heterocyclic chalcone analog belonging to the class of α,β-unsaturated ketones [1]. It features a furan ring at the 1-position and an ethoxy group at the 3-position of the propenone bridge, distinguishing it from ester-based furan acrylates and positional isomers such as 3-ethoxy-1-(furan-3-yl)prop-2-en-1-one (CAS 143304-04-5) [2]. The compound is supplied as a research chemical with typical minimum purities of 97–98% and is recommended for storage sealed in dry conditions at 2–8°C .

1

Michael acceptor building block for bioconjugation and covalent probe design

2

Furan-2-yl heterocyclic scaffold for medicinal chemistry derivatization

3

Research-use-only synthetic intermediate with defined single-status supply chain

3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one: Why Furan Ring Position and Carbonyl Type Determine Procurement Decisions


The selection of 3-ethoxy-1-(furan-2-yl)prop-2-en-1-one over structurally similar compounds is driven by three non-interchangeable features. First, the position of the furan attachment (2-yl vs. 3-yl) alters the electronic character of the ring and its subsequent reactivity in cycloaddition or electrophilic substitution reactions, making positional isomers poor synthetic substitutes [1]. Second, the ketone carbonyl in the target compound is more electrophilic than the ester carbonyl in ethyl 3-(2-furyl)acrylate (CAS 623-20-1), leading to distinct Michael acceptor behavior and reactivity with nucleophiles [2]. Third, the ethoxy substituent contributes a unique lipophilic profile (XLogP3 = 1.1) compared to methoxy analogs, influencing solubility and partitioning behavior in biphasic reactions or biological assays [1][3]. Substituting these compounds without verifying specific performance metrics can compromise reaction yields, biological activity readouts, or analytical method reproducibility.

Furan position 2-yl vs 3-yl isomer: electronic character and regiochemical outcome may not transfer directly
Carbonyl type Ketone vs ester analog: electrophilicity profile may shift Michael addition kinetics
Alkoxy group Ethoxy vs methoxy analog: lipophilicity and partitioning behavior may differ

3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one: Head-to-Head Evidence for Scientific Selection


Carbonyl Electrophilicity: 3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one vs. Ethyl 3-(2-furyl)acrylate in Michael Addition Reactivity

The target compound contains an α,β-unsaturated ketone, which exhibits stronger electrophilicity at the β-carbon than the α,β-unsaturated ester present in ethyl 3-(2-furyl)acrylate. The computed electrophilicity index (ω) derived from Parr functions for the ketone is systematically higher than for ester analogs within the furan series, resulting in faster reaction kinetics with nucleophiles such as thiols and amines. In class-level studies on chalcone reactivity, α,β-unsaturated ketones react with thiols at pseudo-first-order rates (k₂ ≈ 10–100 M⁻¹s⁻¹) that exceed corresponding ester rates by approximately one order of magnitude [1]. This differential reactivity directly impacts conjugation efficiency in bioconjugation and probe design applications.

Michael Acceptor Reactivity
Class-level inference
Ketone ω ≈ 1.8–2.5 eV vs Ester ω ≈ 1.2–1.8 eV; Δω ≈ 0.6–0.7 eV. Thiol addition rate estimated 5–10× faster for ketone.
Reported electrophilicity context may support conjugation workflow selection
DFT B3LYP/6-31G(d); class-level kinetic data from chalcone/acrylate literature
Synthetic Chemistry Michael Addition Electrophilicity

Lipophilicity Differentiation: 3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one vs. 3-Methoxy-1-(furan-2-yl)prop-2-en-1-one

The replacement of the ethoxy substituent with a methoxy group alters the computed octanol-water partition coefficient (XLogP3). The methoxy analog (CID 15669497 for 3-methoxy-1-(furan-2-yl)prop-2-en-1-one) has an XLogP3 of 0.7, whereas the target compound's XLogP3 is 1.1, representing a ΔlogP of 0.4 units. This difference translates to an approximately 2.5-fold higher lipophilicity for the ethoxy derivative, as predicted by the Hansch-Fujita substituent constant (π for OEt vs. OMe: π_OEt ≈ 0.38, π_OMe ≈ -0.02; Δπ = 0.40) [1][2]. Observed HPLC retention times (reversed-phase C18, acetonitrile/water gradient) are consistently longer for ethoxy-containing furan chalcone derivatives compared to methoxy analogs by 0.8–1.5 minutes under standard conditions [3].

Lipophilicity
Cross-study comparable
Target XLogP3 = 1.1 vs Methoxy analog XLogP3 = 0.7; Δ = 0.4 units. ≈2.5-fold higher lipophilicity for ethoxy derivative.
Reported lipophilicity difference may influence assay partitioning and membrane context
Computed values; experimental logD confirmation recommended for specific system
Physicochemical Properties Lipophilicity ADME Profiling

Regulatory and Application Differentiation: Furan-2-yl Ketone Building Block vs. Furan-2-yl Acrylate Ester (Flavoring Agent)

Ethyl 3-(2-furyl)acrylate (CAS 623-20-1) is listed as a flavoring agent with a JECFA evaluation and an Acceptable Daily Intake (ADI) of 'No safety concern at current levels of intake' (JECFA 2018 evaluation) [1]. In contrast, 3-ethoxy-1-(furan-2-yl)prop-2-en-1-one is not registered as a flavoring substance and is exclusively designated 'for research and further manufacturing use only, not for direct human use' . This regulatory dichotomy means that procurement of the ester for applications requiring food-grade specifications imposes additional documentary burden, while the ketone is unambiguously positioned as a laboratory reagent and synthetic intermediate without dual-use ambiguity, simplifying supply chain compliance for pharmaceutical and chemical research organizations.

Regulatory Classification
Direct head-to-head comparison
Target: Research and further manufacturing use only. Comparator (ethyl ester): Flavoring agent with JECFA ADI ‘no safety concern at current intake’.
Single-status designation may simplify lab inventory compliance
Vendor SDS and product labels; JECFA 2018 evaluation
Regulatory Status Flavor Chemistry Procurement Specification

Biological Scaffold Validation: Furan Chalcone Scaffold Confirmed as Tyrosinase Inhibitor Core in (E)-1-(Furan-2-yl)prop-2-en-1-one Series

The (E)-1-(furan-2-yl)prop-2-en-1-one core—identical to that of the target compound—has been validated as an active scaffold in mushroom tyrosinase inhibition assays. In a series of eight derivatives, the most potent compound (compound 8, bearing a 2,4-dihydroxybenzylidene substituent) demonstrated IC₅₀ values of 0.0433 µM and 0.28 µM for monophenolase and diphenolase activities, respectively, substantially outperforming the reference standard kojic acid (IC₅₀ = 19.97 µM and 33.47 µM) by factors of approximately 460× and 120× [1]. While the ethoxy-substituted parent was not the most active in this specific assay, the core scaffold's demonstrated engagement with the tyrosinase catalytic and allosteric sites (confirmed by molecular docking and enzyme kinetics) establishes the target compound as a viable starting point for further derivatization in melanogenesis-related research.

Scaffold Validation
Supporting evidence
Furan-2-yl propenone core confirmed active in mushroom tyrosinase assay series; most active derivative IC₅₀ = 0.0433 µM (monophenolase).
Reported scaffold activity may support hit-to-lead derivatization programs
Target compound not directly tested; scaffold-level inference from derivative series
Medicinal Chemistry Tyrosinase Inhibition SAR

3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one: Highest-Confidence Research and Procurement Application Scenarios


Medicinal Chemistry Hit Generation Using a Furan-Containing Michael Acceptor Scaffold

The α,β-unsaturated ketone functionality of 3-ethoxy-1-(furan-2-yl)prop-2-en-1-one provides a reactive Michael acceptor core with demonstrated biological target engagement, as evidenced by the tyrosinase inhibition activity of structurally related (E)-1-(furan-2-yl)prop-2-en-1-one derivatives in both enzyme and cell-based melanogenesis assays [1]. The ethoxy substituent contributes a higher lipophilicity (XLogP3 = 1.1) than the methoxy analog (XLogP3 = 0.7), potentially advantageous for membrane penetration in intracellular target screening [2]. The scaffold's synthetic accessibility allows for facile modification at the β-position through aldol condensation with substituted benzaldehydes, enabling rapid library generation [1].

Covalent Probe and Bioconjugation Reagent Development via Selective Thiol-Michael Addition

The ketone carbonyl of the target compound exhibits significantly higher electrophilicity than the ester carbonyl of ethyl 3-(2-furyl)acrylate, translating to faster reaction kinetics (estimated 5–10×) with biological thiols such as cysteine residues under physiological conditions [3]. This differential reactivity allows selective cysteine modification at lower reagent concentrations and shorter incubation times compared to ester-based probes. The furan ring additionally provides a UV-active chromophore (λmax ≈ 270–310 nm) that facilitates HPLC monitoring of conjugation efficiency [4].

Chemical Biology Tool Compound with Unambiguous Research-Only Supply Chain Status

Unlike ethyl 3-(2-furyl)acrylate, which holds dual regulatory status as both a flavoring agent and a research chemical, 3-ethoxy-1-(furan-2-yl)prop-2-en-1-one is supplied exclusively as a research-use-only compound with typical purity specifications of 97–98% . This single-status designation eliminates ambiguity in procurement for organizations operating under strict 'no food-grade substances in laboratory inventory' policies, particularly in pharmaceutical R&D environments subject to GLP documentation requirements.

Positional Isomer-Selective Furan Building Block for Regiocontrolled Heterocyclic Synthesis

The 2-yl attachment position of the furan ring in the target compound directs electrophilic substitution to the 5-position of the furan ring (via inherent C-2/C-5 reactivity), whereas the 3-yl isomer (CAS 143304-04-5) would direct substitution to the 2- and 5-positions through a different electronic pathway [5]. This regiochemical control is critical for the synthesis of 2,5-disubstituted furan derivatives used in pharmaceutical intermediate production. The commercially available purity of 97–98% (by suppliers such as Chemscene and AKSci) supports direct use in subsequent synthetic steps without additional purification .

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold derivatization
α,β-unsaturated ketone reactivity
Michael acceptor kinetics in target assay
Cysteine-targeted probe design
Ketone vs ester electrophilicity
Thiol conjugation rate under assay conditions
Regulated-lab procurement
Research-only regulatory designation
Inventory classification and compliance review
Regiocontrolled furan synthesis
Furan 2-yl substitution pattern
Regiochemical outcome verification
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